2-Bromo-1-chloro-3,5-dimethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-chloro-3,5-dimethoxybenzene is an organic compound with the molecular formula C8H8BrClO2 It is a derivative of benzene, featuring bromine, chlorine, and methoxy substituents on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-chloro-3,5-dimethoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination and chlorination of 3,5-dimethoxyaniline, followed by diazotization and Sandmeyer reaction to introduce the bromine and chlorine atoms .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of iridium-catalyzed arene borylation and subsequent halogenation steps .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1-chloro-3,5-dimethoxybenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the benzene ring with electrophiles, such as bromine and chlorine.
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the halogen atoms on the aromatic ring.
Common Reagents and Conditions:
Bromination: Bromine (Br2) in the presence of a catalyst like iron (Fe) or aluminum bromide (AlBr3).
Chlorination: Chlorine (Cl2) with a catalyst such as iron(III) chloride (FeCl3).
Major Products Formed: The major products formed from these reactions include various substituted benzene derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Bromo-1-chloro-3,5-dimethoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is utilized in the study of biochemical pathways and interactions due to its unique substituents.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-chloro-3,5-dimethoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine and chlorine atoms on the benzene ring make it a reactive intermediate, facilitating further chemical transformations. The compound’s effects are mediated by its ability to form stable intermediates and products in various chemical reactions .
Comparison with Similar Compounds
- 1-Bromo-3,5-dimethoxybenzene
- 1-Chloro-3,5-dimethoxybenzene
- 2-Bromo-1,4-dimethoxybenzene
Comparison: 2-Bromo-1-chloro-3,5-dimethoxybenzene is unique due to the presence of both bromine and chlorine substituents on the benzene ring. This dual substitution enhances its reactivity and versatility in chemical synthesis compared to compounds with only one type of halogen substituent .
Properties
Molecular Formula |
C8H8BrClO2 |
---|---|
Molecular Weight |
251.50 g/mol |
IUPAC Name |
2-bromo-1-chloro-3,5-dimethoxybenzene |
InChI |
InChI=1S/C8H8BrClO2/c1-11-5-3-6(10)8(9)7(4-5)12-2/h3-4H,1-2H3 |
InChI Key |
IYLOORMUAWJYNW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)Cl)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.